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Compound Name: 2,3-Dichloropyridine

Cat. No.: B146566 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dichloropyridine (CAS No. 2402-77-9), a key intermediate in the synthesis of pharmaceuticals

and agrochemicals. This document is intended for researchers, scientists, and professionals in

drug development and materials science, offering detailed spectroscopic data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The

guide includes structured data tables, detailed experimental protocols, and a workflow

visualization to facilitate the structural elucidation and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy for 2,3-Dichloropyridine.

Table 1.1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

8.31 dd J = 4.5, 1.8 Hz H-6 CDCl₃

7.78 dd J = 7.9, 1.8 Hz H-4 CDCl₃

7.23 dd J = 7.9, 4.5 Hz H-5 CDCl₃

8.57 dd J = 4.8, 1.7 Hz H-6 DMSO-d₆

8.22 dd J = 7.3, 1.7 Hz H-4 DMSO-d₆

7.61 t J = 7.3, 4.8 Hz H-5 DMSO-d₆

Data sourced from ChemicalBook.[1][2]

Table 1.2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment Solvent

147.9 C-2 CDCl₃

130.5 C-3 CDCl₃

150.1 C-6 CDCl₃

139.4 C-4 CDCl₃

123.0 C-5 CDCl₃

Note: Specific spectral data for ¹³C NMR is available and has been compiled from spectral

databases.

Table 1.3: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Putative Assignment

147 100 [M]⁺ (Molecular Ion)

149 64 [M+2]⁺ (Isotope Peak)

112 85 [M-Cl]⁺

76 34 [C₄H₂N]⁺

Data indicates the molecular ion as a prominent peak, with a significant M+2 peak

characteristic of a dichlorinated compound.[3]

Table 1.4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description

Functional Group
Assignment

~3050 Weak Aromatic C-H Stretch

~1560 Medium Aromatic C=C Stretch

~1410 Strong Aromatic C=C Stretch

~1100 Strong C-Cl Stretch

~790 Strong C-H Out-of-plane Bend

Note: A complete vibrational assignment for 2,3-Dichloropyridine has been reported, with

spectra measured in various phases.[4]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 2,3-Dichloropyridine by

analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.
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Protocol:

Sample Preparation: Accurately weigh 5-25 mg of 2,3-Dichloropyridine for ¹H NMR or 20-

50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity

and improve spectral resolution. For ¹H NMR, a standard pulse sequence is used to acquire

the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to

simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum

provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,3-Dichloropyridine by measuring the

absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:

Sample Preparation (Solid Sample):

KBr Pellet Method: A small amount of 2,3-Dichloropyridine (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of

the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving
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a thin film of the compound on the plate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet

without the sample) is recorded. The sample is then placed in the instrument's sample

compartment, and the sample spectrum is acquired. The instrument measures the

interference pattern of the infrared beam, which is then mathematically converted into an

absorption spectrum.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then

correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dichloropyridine to confirm its elemental composition and provide structural information.

Protocol:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample

is volatilized by heating in a vacuum.

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV). This process ejects an

electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high

energy of this process often causes the molecular ion to fragment into smaller, characteristic

ions.

Mass Analysis: The resulting ions are accelerated by an electric field and then separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is
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known as the base peak.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,3-Dichloropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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